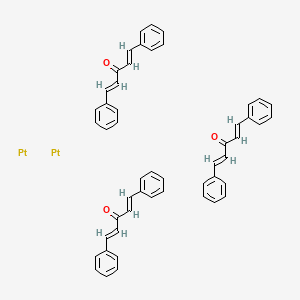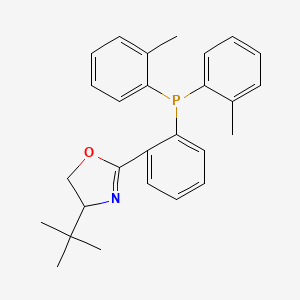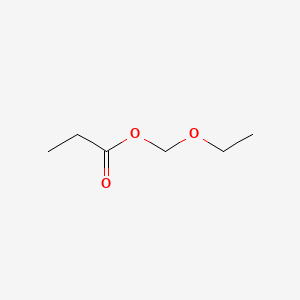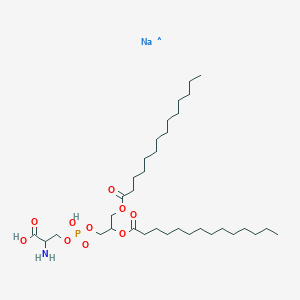
CID 155486966
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 155486966 is a chemical compound with unique properties and applications. It is important in various fields such as chemistry, biology, medicine, and industry due to its specific characteristics and reactivity.
Métodos De Preparación
The preparation of CID 155486966 involves several synthetic routes and reaction conditions. Industrial production methods typically include the use of specific solvents and catalysts to achieve high yield and purity. For instance, one method involves dissolving a mixture of the compound with L-ascorbic acid in a mixed solvent of dichloromethane and methanol, followed by the addition of hydroxypropyl methylcellulose and pluronic F-127 . The solution is then processed in a crystallization autoclave using supercritical fluid crystallization equipment to obtain the final product.
Análisis De Reacciones Químicas
CID 155486966 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in an oxidation reaction, the compound may form an oxidized derivative, while in a reduction reaction, it may yield a reduced form .
Aplicaciones Científicas De Investigación
CID 155486966 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it is explored for its potential therapeutic effects and as a component in drug formulations. Industrially, it is used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of CID 155486966 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparación Con Compuestos Similares
CID 155486966 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. For instance, compounds with similar molecular frameworks or reactivity patterns can be considered for comparison. The unique properties of this compound, such as its specific reactivity and applications, set it apart from these similar compounds .
Propiedades
Fórmula molecular |
C34H66NNaO10P |
|---|---|
Peso molecular |
702.9 g/mol |
InChI |
InChI=1S/C34H66NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41); |
Clave InChI |
XUIYWHHXDQMGCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCC.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)
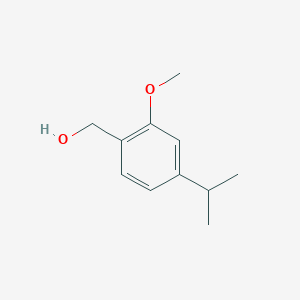
![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-](/img/structure/B12092539.png)


![1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B12092545.png)
![8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12092555.png)
![2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)
